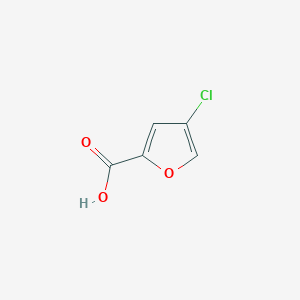

4-Chlorofuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chlorofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYVAQCDJRTUHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901499 | |

| Record name | NoName_625 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Chlorofuran 2 Carboxylic Acid

Direct Synthesis Approaches to the Furan (B31954) Core

Direct synthetic methods focus on building the furan ring and then introducing the necessary chloro and carboxylic acid functionalities. These approaches often rely on the inherent reactivity of the furan ring and its derivatives.

Regioselective Halogenation of Furan-2-carboxylic Acid and Precursors

The direct halogenation of furan-2-carboxylic acid presents a challenge in achieving regioselectivity at the C4 position. The electron-withdrawing nature of the carboxylic acid group at C2 directs electrophilic substitution primarily to the C5 position. However, specific reagents and conditions can influence the regiochemical outcome. The use of N-chlorosuccinimide (NCS) is a common method for the chlorination of various organic compounds, including heterocyclic systems researchgate.net. While direct C4-chlorination of furan-2-carboxylic acid is not extensively documented, the principle of electrophilic aromatic substitution is central. The reaction would involve the attack of an electrophilic chlorine species on the electron-rich furan ring. Controlling the reaction conditions, such as solvent and temperature, is crucial to favor the desired isomer.

| Reagent | Position of Chlorination | Reference |

| N-Chlorosuccinimide (NCS) | Typically C5, C4 is less favored | researchgate.net |

Table 1: Regioselectivity in the Chlorination of Furan-2-carboxylic Acid Derivatives

Functionalization of Furan Ring Systems with Subsequent Carboxylation or Chlorination

An alternative direct approach involves the functionalization of a pre-formed furan ring, followed by the introduction of the chloro and carboxyl groups in separate steps. For instance, a furan molecule could first be chlorinated at the desired position, and the carboxylic acid group could then be introduced. The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a fundamental method for preparing substituted furans organic-chemistry.org. By starting with an appropriately substituted 1,4-dicarbonyl precursor, a furan with a substituent at the C4 position could be synthesized. Subsequent functionalization, such as lithiation followed by carboxylation with carbon dioxide, could then be employed to introduce the carboxylic acid group at the C2 position. The direct carboxylation of furan derivatives using strong bases like lithium diisopropylamide (LDA) followed by quenching with carbon dioxide is a known method for producing furan carboxylic acids arkat-usa.org.

Indirect Synthesis Pathways through Precursor Modification

Indirect methods utilize readily available furan derivatives and modify their existing functional groups to arrive at the target molecule, 4-chlorofuran-2-carboxylic acid.

Oxidation Reactions of Chlorinated Furan Aldehydes or Esters

A common and effective indirect route involves the oxidation of a corresponding chlorinated furan aldehyde, specifically 4-chlorofuran-2-carbaldehyde (B7776959). Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents libretexts.org. Potassium permanganate (KMnO4) is a powerful oxidizing agent that can efficiently convert aldehydes to carboxylic acids libretexts.org. The reaction is typically carried out in an aqueous solution, and the conditions can be adjusted (acidic, basic, or neutral) to optimize the reaction. Under basic conditions, the permanganate is reduced to manganese dioxide (MnO2), while the aldehyde is oxidized to the carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid libretexts.org. The oxidation of furfural to furoic acid using various catalytic systems has been extensively studied and provides a basis for this approach operachem.comorgsyn.orgnih.gov.

Another potent oxidizing agent for this transformation is silver oxide (Ag2O). The Tollens' test, which utilizes a solution of silver-ammonia complex, is a classic qualitative test for aldehydes and results in their oxidation to the corresponding carboxylic acid. Preparative scale oxidations using silver oxide can also be performed.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO4) | Aqueous solution, can be acidic, basic, or neutral | This compound |

| Silver Oxide (Ag2O) | Ammoniacal solution (Tollens' reagent) | This compound |

Table 2: Oxidation of 4-Chlorofuran-2-carbaldehyde

Ester Hydrolysis of this compound Esters

The hydrolysis of esters is a fundamental reaction in organic synthesis to obtain carboxylic acids. The saponification of an ester, which involves heating with an aqueous base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is a common and generally irreversible method masterorganicchemistry.com. This process would involve the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester of this compound (e.g., the methyl or ethyl ester). This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and the corresponding alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the desired this compound operachem.commasterorganicchemistry.com. The reaction is typically carried out in a mixture of an alcohol and water to ensure the solubility of both the ester and the hydroxide base operachem.com.

For instance, the hydrolysis of ethyl 4-chlorofuran-2-carboxylate would proceed as follows: C₆H₅ClO₃ + NaOH → C₅H₂ClNaO₃ + C₂H₅OH C₅H₂ClNaO₃ + HCl → C₅H₃ClO₃ + NaCl

This method is often high-yielding and is a standard procedure for the deprotection of carboxylic acids that have been protected as esters during a synthetic sequence nih.gov.

| Base | Solvent | General Conditions | Product |

| Sodium Hydroxide (NaOH) | Methanol/Water or Ethanol/Water | Reflux | 4-Chlorofuran-2-carboxylate salt |

| Potassium Hydroxide (KOH) | Methanol/Water or Ethanol/Water | Reflux | 4-Chlorofuran-2-carboxylate salt |

Table 3: Saponification of this compound Esters

Decarboxylation of Substituted Furan Carboxylic Acids to Introduce Halogens

Halodecarboxylation is a reaction that converts a carboxylic acid to an organic halide through the loss of carbon dioxide nih.gov. This process could potentially be applied to a suitably substituted furan dicarboxylic acid to introduce a chlorine atom. For instance, starting with furan-2,4-dicarboxylic acid, a selective monodecarboxylation coupled with chlorination at the C4 position could theoretically yield this compound. The Henkel reaction, which involves the disproportionation of potassium salts of aromatic carboxylic acids at high temperatures, is known to produce dicarboxylic acids and the parent aromatic compound scispace.comrsc.orgwur.nl. While not a direct halodecarboxylation, this demonstrates the potential for rearrangements and functional group manipulations on the furan ring at elevated temperatures.

However, the direct and selective halodecarboxylation of furan-2,4-dicarboxylic acid to this compound is a challenging transformation that would require careful control of reaction conditions to avoid over-reaction or decomposition of the furan ring, which is known to be sensitive to harsh conditions organic-chemistry.org.

Cyclization Reactions Leading to Substituted Furan Rings

The formation of the furan ring is the critical step in the synthesis of this compound. Several classical and modern cyclization reactions can be adapted to achieve the desired substitution pattern. These methods often involve the construction of the heterocyclic ring from acyclic precursors, allowing for the regioselective placement of substituents.

One of the most versatile methods for furan synthesis is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.com For the synthesis of a 2,4-disubstituted furan, a suitably substituted 1,4-dicarbonyl precursor is required. The challenge in applying this method to this compound lies in the synthesis of the appropriate chlorinated 1,4-dicarbonyl starting material.

Another powerful strategy involves the cyclization of acetylenic ketones . Palladium-catalyzed cyclization of such precursors can lead to a variety of substituted furans. acs.org This approach offers good control over the substitution pattern, provided the acetylenic ketone can be synthesized with the desired chloro and carboxyl functionalities or their precursors in the correct positions.

More contemporary approaches, such as metalloradical cyclization reactions , have emerged as highly regioselective methods for constructing multisubstituted furans. nih.gov These reactions, often catalyzed by cobalt or rhodium complexes, proceed under mild conditions and tolerate a wide range of functional groups. For instance, the reaction of an alkyne with an α-diazocarbonyl compound can be tailored to produce a specific substitution pattern on the furan ring. nih.gov

Domino reactions also provide an efficient route to substituted furans. A base-promoted domino reaction of β-keto compounds with vinyl dichlorides has been shown to produce 2,3,5-trisubstituted furans from readily available starting materials. organic-chemistry.org While not directly yielding the target 4-chloro isomer, such methodologies highlight the potential of cascade reactions to build complexity in a single pot.

The following table summarizes key aspects of various cyclization strategies that could be conceptually applied or adapted for the synthesis of this compound or its precursors.

| Cyclization Strategy | Key Reactants | Catalyst/Conditions | Potential for 4-Chloro-2-carboxy Substitution |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid catalyst (e.g., H₂SO₄, TsOH) | Dependent on the synthesis of a suitable chlorinated 1,4-dicarbonyl precursor. |

| Acetylenic Ketone Cyclization | Acetylenic ketones | Palladium catalyst | Offers good regiocontrol; requires synthesis of a specifically substituted acetylenic ketone. |

| Metalloradical Cyclization | Alkynes and α-diazocarbonyls | Cobalt or Rhodium complexes | High regioselectivity and functional group tolerance; potential for direct incorporation of desired substituents. |

| Domino Reaction | β-Keto compounds and vinyl dichlorides | Base-promoted | Efficient for building polysubstituted furans, though regioselectivity for the 4-position needs to be controlled. |

In the absence of a direct cyclization to this compound, a plausible synthetic route would involve the cyclization to a furan derivative with a substituent at the 4-position that can be subsequently converted to a chloro group. For example, a 4-aminofuran derivative could be synthesized and then converted to the 4-chloro analogue via a Sandmeyer-type reaction. Alternatively, a furan with a leaving group at the 4-position could undergo nucleophilic substitution.

Ultimately, the successful synthesis of this compound via a cyclization strategy hinges on the careful selection of starting materials and reaction conditions to control the regiochemistry of the furan ring formation.

Chemical Reactivity and Mechanistic Investigations of 4 Chlorofuran 2 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group of 4-Chlorofuran-2-carboxylic acid can undergo various transformations, primarily through nucleophilic acyl substitution. masterorganicchemistry.comopenstax.org

Nucleophilic acyl substitution is a key reaction of carboxylic acid derivatives. masterorganicchemistry.comyoutube.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comopenstax.org This is followed by the elimination of a leaving group, regenerating the carbonyl double bond. masterorganicchemistry.comopenstax.org The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, so the reaction is often facilitated by converting the -OH into a better leaving group, for example, by protonating the carbonyl oxygen with a strong acid. libretexts.org

Acid Chlorides: Carboxylic acids can be converted to the more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgcommonorganicchemistry.com The reaction with thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is a good leaving group. libretexts.orglibretexts.org The chloride ion then acts as a nucleophile to displace this group. libretexts.orglibretexts.org The preparation of carbonyl chlorides can also be achieved using phosgene (B1210022) (COCl₂). google.com For instance, 5-(chloromethyl)furan-2-carboxylic acid can be converted to 5-(chloromethyl)furan-2-carbonyl chloride. rsc.orgresearchgate.net

Anhydrides: Carboxylic anhydrides can be synthesized from carboxylic acids through dehydration, often requiring high temperatures. libretexts.orgthieme-connect.de A common laboratory method involves the reaction of a carboxylic acid with an acid chloride. thieme-connect.denih.gov Symmetrical anhydrides can be prepared using various dehydrating agents or coupling systems. nih.govresearchgate.net

Esters: The most common method for preparing esters from carboxylic acids is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and is typically driven to completion by using an excess of the alcohol or by removing the water that is formed. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com

Interactive Data Table: Reactions of this compound

| Reaction Type | Reagent(s) | Product |

| Electrophilic Halogenation (at C5) | Cl₂, AlCl₃ | 4,5-Dichlorofuran-2-carboxylic acid |

| Conversion to Acid Chloride | SOCl₂ or (COCl)₂ | 4-Chlorofuran-2-carbonyl chloride |

| Fischer Esterification | R'OH, H⁺ | Alkyl 4-chlorofuran-2-carboxylate |

| Anhydride Formation (with itself) | Dehydrating agent | 4-Chlorofuran-2-carboxylic anhydride |

Decarboxylation Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For carboxylic acids, this process is often facilitated by heat. The mechanism of decarboxylation can vary depending on the structure of the carboxylic acid. In many cases, particularly for β-keto acids, the reaction proceeds through a cyclic intermediate. pearson.comyoutube.commasterorganicchemistry.com This involves the formation of an enol, which then tautomerizes to a more stable keto form. pearson.comorganicchemistrytutor.comyoutube.com

Reactivity of the Chlorine Atom

The chlorine atom attached to the furan (B31954) ring is a key site for various chemical transformations. Its reactivity is influenced by the electron-donating nature of the furan's oxygen atom and the electron-withdrawing carboxylic acid group.

The chlorine atom on the 4-chlorofuran ring can be susceptible to nucleophilic displacement reactions. In these reactions, a nucleophile replaces the chlorine atom. The feasibility of such reactions depends on the nature of the nucleophile, the reaction conditions, and the electronic properties of the furan ring system. mdpi.comresearchgate.net For instance, studies on similar halogenated heterocyclic compounds have shown that nucleophiles like amines can displace a chlorine atom. mdpi.com The reaction often proceeds through a two-step mechanism involving a nucleophilic attack to form an intermediate, followed by the elimination of the chloride ion. mdpi.com The presence of the carboxylic acid group at the 2-position can influence the reactivity at the 4-position through its electron-withdrawing effects.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov These reactions typically involve an organic halide, like a chlorofuran, and an organometallic reagent. wikipedia.org While specific examples for this compound are not detailed in the provided results, related compounds like 4-tosyl-2(5H)-furanone have been successfully used in palladium-catalyzed cross-coupling reactions with boronic acids to generate 4-substituted furanones. researchgate.net This suggests that this compound could potentially undergo similar transformations, such as Suzuki-Miyaura or Negishi couplings, to introduce various substituents at the 4-position. nih.govmdpi.com The general mechanism for such reactions involves oxidative addition of the organic halide to a low-valent palladium catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to form the product and regenerate the catalyst. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| 4-Tosyl-2(5H)-furanone | Arylboronic acid | Palladium catalyst | 4-Aryl-2(5H)-furanone |

| Aryl Halide | Organoborane | Palladium catalyst | Biaryl |

| Alkenyl Halide | Organozinc reagent | Nickel catalyst | Substituted alkene |

This table provides generalized examples of cross-coupling reactions and does not represent specific reactions of this compound.

Radical reactions offer an alternative pathway for the transformation of halogenated compounds. libretexts.orgmasterorganicchemistry.com In the context of this compound, a radical could be generated at the carbon bearing the chlorine atom. The regiochemical outcome of subsequent reactions would be influenced by the stability of the radical intermediate. masterorganicchemistry.comchemistrysteps.com Generally, more substituted radicals are more stable. chemistrysteps.com The reactivity and selectivity of radical halogenations, for instance, are well-documented, with bromine being more selective than chlorine. youtube.commasterorganicchemistry.com While specific radical reactions involving this compound are not detailed, it is plausible that under appropriate conditions (e.g., using a radical initiator like AIBN), the chlorine atom could be abstracted to form a furan-4-yl radical. This radical could then participate in various C-C or C-heteroatom bond-forming reactions. researchgate.netnih.gov

Furan Ring Opening and Rearrangement Pathways

The furan ring, despite its aromatic character, can undergo ring-opening reactions under certain conditions. studysmarter.co.ukwikipedia.org

The cleavage of the furan ring can be initiated by various means, including oxidation or reaction with strong acids or bases. studysmarter.co.ukresearchgate.netorganicreactions.org In the context of halogenated furans, the presence of the halogen can influence the stability of the ring and its susceptibility to cleavage. Metabolic studies of furan-containing compounds have shown that oxidation, often mediated by cytochrome P-450 enzymes, can lead to the formation of reactive intermediates like epoxides or cis-enediones, which can then undergo ring opening. nih.govosti.govnih.gov While the specific mechanisms for this compound are not provided, it is conceivable that oxidative pathways could lead to the formation of ring-opened products. The nature of the substituents on the furan ring plays a significant role in determining the pathway of ring cleavage. nih.gov

Intramolecular Cyclization and Rearomatization Processes

The chemical reactivity of this compound is notably characterized by its ability to serve as a precursor in the synthesis of complex heterocyclic systems through intramolecular cyclization and subsequent rearomatization. A primary example of this reactivity is its use in the construction of the furo[3,2-b]quinoline scaffold, a core structure found in various biologically active compounds. This transformation is typically achieved through a multi-step, one-pot reaction with substituted anilines.

Mechanistic Pathway

Amide Formation: The synthesis commences with the reaction between this compound and a substituted aniline (B41778). In this initial step, a standard nucleophilic acyl substitution occurs. The amino group of the aniline attacks the electrophilic carbonyl carbon of the carboxylic acid. This reaction typically requires heating to drive off a molecule of water, resulting in the formation of a stable N-aryl-4-chlorofuran-2-carboxamide intermediate.

Intramolecular Cyclization: The crucial ring-forming step follows amide formation. The process is an intramolecular nucleophilic aromatic substitution (SNAAr). The lone pair of electrons on the amide nitrogen acts as an internal nucleophile, attacking the carbon atom at the C4 position of the furan ring. This position is activated towards nucleophilic attack by the presence of the electron-withdrawing chloro substituent. The chlorine atom, being a good leaving group, is displaced, leading to the formation of a new carbon-nitrogen bond and thus creating a six-membered ring fused to the furan ring. This cyclization event results in a non-aromatic, cationic intermediate.

Rearomatization: The final step is the restoration of aromaticity, which is a strong thermodynamic driving force for the reaction. The cationic intermediate readily loses a proton (H+) from the nitrogen atom. This deprotonation step re-establishes the aromatic system within the newly formed quinoline (B57606) ring, yielding the final, stable furo[3,2-b]quinolin-4-ol product. This product often exists in tautomeric equilibrium with its more stable keto form, furo[3,2-b]quinolin-4(1H)-one. Acid catalysis, for instance with methanesulfonic acid, can be employed to facilitate this cyclization and dehydration process. researchgate.net

Influence of Aniline Substituents on Reactivity

The nucleophilicity of the starting aniline, which is modulated by its substituents, plays a critical role in the initial amide formation and the subsequent intramolecular cyclization step.

| Substituent on Aniline (R) | Electronic Effect | Expected Impact on Reaction Rate |

| -OCH₃ (Methoxy) | Electron-Donating (EDG) | Increases nucleophilicity of the aniline nitrogen, potentially accelerating both amide formation and the intramolecular cyclization step. |

| -CH₃ (Methyl) | Electron-Donating (EDG) | Increases nucleophilicity, leading to a faster reaction rate compared to unsubstituted aniline. |

| -H (Hydrogen) | Neutral (Reference) | Baseline reactivity. |

| -Cl (Chloro) | Electron-Withdrawing (EWG) | Decreases the nucleophilicity of the aniline nitrogen, potentially slowing down the rate of both key reaction steps. |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (EWG) | Significantly reduces the nitrogen's nucleophilicity, making the reaction much slower and potentially requiring harsher conditions or resulting in lower yields. |

Derivatization Strategies and Advanced Synthetic Applications

Derivatization at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, allowing for the synthesis of various acyl derivatives and reduced species.

The conversion of the carboxylic acid group of 4-Chlorofuran-2-carboxylic acid into amides, esters, and thioesters is a fundamental strategy for creating new chemical entities.

Amides: Amide synthesis can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. nih.gov Treatment of this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride yields the corresponding 4-chlorofuran-2-carbonyl chloride. This activated intermediate readily reacts with a wide range of primary and secondary amines to produce the desired amide derivatives. google.com Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can directly facilitate amide bond formation between the carboxylic acid and an amine, avoiding the need for the acid chloride intermediate. libretexts.org

Esters: The Fischer esterification is a common method for synthesizing esters from carboxylic acids. britannica.com This involves reacting this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). britannica.com The reaction is typically heated to drive the equilibrium towards the ester product. pressbooks.pub For more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can be converted to its acid chloride first, which then reacts rapidly with an alcohol. researchgate.net

Thioesters: Thioesters can be prepared from this compound through several methods. One approach involves the activation of the carboxylic acid, for example, by forming an acyloxyphosphonium salt, which then reacts with a sulfur transfer reagent. nih.gov Another efficient method is the direct condensation of the carboxylic acid with a thiol using a catalyst such as trifluoroacetic acid (TFA). researchgate.net These methods provide access to thioesters, which are valuable intermediates in their own right, particularly in biochemical and natural product synthesis. organic-chemistry.orglibretexts.orgorganic-chemistry.org

The carboxylic acid group can be reduced to yield primary alcohols or aldehydes, providing further synthetic pathways.

Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of carboxylic acids to primary alcohols. britannica.comchemguide.co.uk The reaction with this compound would proceed by treating it with LiAlH₄ in a dry ether solvent, followed by an acidic workup to yield (4-chlorofuran-2-yl)methanol. libretexts.orglibretexts.orgyoutube.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org Borane (BH₃) is another powerful reagent capable of this transformation. britannica.com

Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are typically more reactive than the starting acid and are further reduced to the alcohol. chemguide.co.uklibretexts.org Therefore, a multi-step approach is generally required. The carboxylic acid is first converted to a derivative such as an acid chloride or an ester. The resulting 4-chlorofuran-2-carbonyl chloride can then be reduced to 4-chlorofuran-2-carbaldehyde (B7776959) using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), which is selective for acid chlorides over aldehydes. libretexts.org

Functionalization of the Furan (B31954) Ring via the Chlorine Atom

The chlorine atom at the C4-position of the furan ring serves as a handle for introducing new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity achievable from this starting material.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C bonds by replacing the chlorine atom.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-furan with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is highly versatile for creating biaryl structures or for attaching alkyl, alkenyl, or alkynyl groups to the furan ring. mdpi.com For the reaction to proceed with the less reactive chloro-substituent, a suitable palladium catalyst, often with specialized phosphine (B1218219) ligands, and appropriate reaction conditions are necessary. The general mechanism involves oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Stille Coupling: The Stille reaction couples the chloro-furan with an organotin compound (organostannane) using a palladium catalyst. This reaction is known for its tolerance of a wide variety of functional groups. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. While effective, the toxicity of the organotin reagents is a significant drawback.

| Coupling Reaction | Reagents | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂), Pd catalyst, Base | Low toxicity of boron reagents; wide availability of boronic acids. |

| Stille | Organostannane (e.g., Ar-SnBu₃), Pd catalyst | Tolerant of many functional groups; toxicity of tin compounds is a concern. google.com |

The chlorine atom can be displaced by various heteroatom nucleophiles, typically through a nucleophilic aromatic substitution (SₙAr) mechanism. The electron-withdrawing carboxylic acid group at the C2 position facilitates this reaction by stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the substitution process. pressbooks.pubwikipedia.org

Nitrogen Nucleophiles: The introduction of an amino group can be achieved by reacting this compound with ammonia (B1221849) or an amine at elevated temperatures and pressures. This would lead to the formation of 4-aminofuran-2-carboxylic acid derivatives. google.comvulcanchem.com

Oxygen Nucleophiles: A hydroxyl group can be introduced by reacting the chloro-furan with a strong base, such as sodium hydroxide, under forcing conditions (high temperature and pressure), leading to 4-hydroxyfuran-2-carboxylic acid. pressbooks.pub

Sulfur Nucleophiles: Similarly, treatment with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or a thiolate, would displace the chloride to form the corresponding 4-thio- or 4-alkylthio-furan-2-carboxylic acid derivatives.

This compound as a Versatile Synthetic Building Block

The dual reactivity of this compound makes it an exceptionally valuable building block in organic synthesis. nih.gov Chemists can selectively manipulate either the carboxylic acid group or the chlorine atom, or perform sequential reactions at both sites. For instance, the carboxylic acid can first be converted to an ester, and then the chlorine atom can be subjected to a Suzuki coupling reaction. Alternatively, a nucleophilic substitution could be performed on the ring, followed by derivatization of the carboxylic acid. This orthogonal reactivity allows for the efficient and controlled construction of complex, highly functionalized furan-containing molecules, which are important motifs in pharmaceuticals and materials science. google.comvulcanchem.com

Construction of Complex Heterocyclic Architectures

While direct applications of this compound in the synthesis of complex heterocycles are not extensively documented, the broader class of furan-2-carboxylic acid derivatives serves as a versatile precursor for a variety of heterocyclic systems. The principles guiding these transformations can be extrapolated to the 4-chloro analogue, suggesting its potential in analogous synthetic routes. For instance, furan-2-carboxylic acid and its esters can be arylated at the 5-position, and the resulting 5-arylfuran-2-carboxylic acids are valuable intermediates for the synthesis of various heterocyples such as 1,2,4-thiadiazoles and 1,3,4-oxadiazoles. This suggests that this compound could be similarly employed to generate 4-chloro-5-aryl-furan-2-carboxylic acids, which would then serve as precursors to novel halogenated heterocyclic structures.

The general synthetic approach often involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an ester, followed by reaction with appropriate binucleophilic reagents to construct the desired heterocyclic ring. The presence of the chloro group at the 4-position of the furan ring can influence the reactivity and regioselectivity of these cyclization reactions, potentially leading to the formation of unique and previously inaccessible heterocyclic scaffolds.

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

| Starting Material | Reagent | Potential Heterocyclic Product |

|---|---|---|

| 4-Chloro-5-arylfuran-2-carbonyl chloride | Potassium thiocyanate, Amines | 4-Chloro-5-aryl-N-substituted-furan-2-carboxamides |

| 4-Chloro-5-arylfuran-2-carbohydrazide | Carbon disulfide, Base | 5-(4-Chloro-5-arylfuran-2-yl)-1,3,4-oxadiazole-2-thiol |

| 4-Chlorofuran-2-carbohydrazide | Substituted isothiocyanates | N-Aryl-N'-(4-chlorofuran-2-carbonyl)thioureas |

Integration into Polycyclic Frameworks

The furan ring is a valuable diene in Diels-Alder reactions, providing a powerful tool for the construction of polycyclic frameworks. While specific examples utilizing this compound are not prevalent in the literature, the general reactivity of furans in [4+2] cycloaddition reactions suggests its potential in this area. The electron-withdrawing nature of the chloro and carboxyl groups could influence the dienophilic character of the furan ring, potentially requiring more reactive dienophiles or harsher reaction conditions.

Furthermore, intramolecular Diels-Alder reactions of furan-containing substrates represent a robust strategy for the assembly of complex, three-dimensional polycyclic systems. It is conceivable that derivatives of this compound, appropriately tethered to a dienophile, could undergo intramolecular cycloaddition to afford novel chlorinated polycyclic architectures. These structures could serve as scaffolds for the synthesis of biologically active molecules and advanced materials.

Recent advancements in synthetic methodology have also highlighted couple-close approaches for building semisaturated ring systems from dual radical precursors, merging metallaphotoredox C(sp²)-C(sp³) cross-coupling with intramolecular radical cyclization. nih.gov These methods have been used to fuse abundant heteroaryl halides with bifunctional feedstocks to assemble various saturated ring types. This strategy could potentially be applied to this compound derivatives to generate novel polycyclic structures.

Role as a Traceless Directing Group in C-H Activation

The concept of using a carboxylic acid as a traceless directing group has become a powerful strategy in C-H activation chemistry, allowing for the functionalization of otherwise inert C-H bonds. organic-chemistry.orgresearchgate.net This approach involves the coordination of a metal catalyst to the carboxylate, which then directs the functionalization of a nearby C-H bond. Subsequently, the carboxylic acid group can be removed through decarboxylation, leaving no trace of the directing group in the final product.

While specific studies detailing the use of this compound as a traceless directing group are limited, the general principles are well-established for a variety of aromatic and heteroaromatic carboxylic acids. The carboxylic acid function on the furan ring can direct the ortho-C-H functionalization at the C3 position. The presence of the chloro group at the C4 position may electronically influence the C-H bonds at both the C3 and C5 positions, potentially offering unique regioselectivity in directed C-H activation reactions.

Palladium-catalyzed tandem reactions using carboxylic acids as traceless directing groups have been developed for the synthesis of acenes. nih.gov This involves a sequence of carboxyl-directed C-H alkenylation, secondary C-H activation, intramolecular C-C bond formation, and decarboxylative aromatization. It is plausible that this compound could be employed in similar tandem sequences to generate novel chlorinated polycyclic aromatic compounds.

Table 2: Hypothetical C-H Activation/Functionalization using this compound

| Substrate | Catalyst/Reagents | Potential Product (after decarboxylation) |

|---|---|---|

| This compound | Pd(OAc)₂, Aryl halide, Ag₂CO₃ | 3-Aryl-4-chlorofuran |

| This compound | Rh(III) catalyst, Alkene | 3-Alkenyl-4-chlorofuran |

| This compound | Pd(OAc)₂, Alkylating agent | 3-Alkyl-4-chlorofuran |

This compound represents a promising, albeit underexplored, building block in synthetic organic chemistry. Based on the established reactivity of related furan-2-carboxylic acids and the general principles of modern synthetic methods, it holds significant potential for the construction of complex heterocyclic and polycyclic frameworks. Furthermore, its application as a traceless directing group in C-H activation could provide access to novel chlorinated organic molecules with potentially interesting biological or material properties. Further research into the specific reactivity of this compound is warranted to fully unlock its synthetic utility.

Theoretical and Computational Investigations of 4 Chlorofuran 2 Carboxylic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 4-chlorofuran-2-carboxylic acid at the atomic level. These methods model the molecule's behavior and characteristics based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine the most stable geometric conformations. nih.gov The conformational analysis involves rotating the carboxylic acid group relative to the furan (B31954) ring to identify the lowest energy structures. These studies have revealed that the planar conformation, where the carboxylic acid group is coplanar with the furan ring, is often the most stable due to favorable conjugation effects. The stability of different conformers can be compared by their calculated total energies, with lower energies indicating greater stability. For similar furan carboxylic acid derivatives, rotational barriers have been calculated to be around 5.45 kcal/mol. researchgate.net The optimized geometric parameters, such as bond lengths and angles, obtained from DFT calculations generally show good agreement with experimental data from techniques like X-ray diffraction. researchgate.net

| Parameter | Calculated Value |

|---|---|

| Bond Length C=O (Å) | 1.21 |

| Bond Length C-O (carboxyl) (Å) | 1.35 |

| Bond Length O-H (Å) | 0.97 |

| Bond Angle O=C-O (°) | 123.5 |

| Bond Angle C-O-H (°) | 105.8 |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com For this compound, the HOMO is typically localized over the furan ring and the lone pairs of the oxygen atoms, while the LUMO is distributed over the carboxylic acid group and the carbon-chlorine bond. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. These calculations are crucial for understanding how this compound will interact with other reagents in chemical reactions. mdpi.com For instance, in a reaction with a nucleophile, the attack would likely occur at the LUMO, whereas an electrophile would target the HOMO. cureffi.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.377 |

| LUMO | -1.632 |

| Energy Gap (ΔE) | 4.745 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including hybridization, charge distribution, and intramolecular interactions. q-chem.comwikipedia.org This method localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals that align with the familiar Lewis structure concepts. wikipedia.org For this compound, NBO analysis reveals the nature of the covalent bonds, such as the C-Cl, C-O, and C=O bonds. It also quantifies the extent of electron delocalization and hyperconjugative interactions. nih.gov For example, the interaction between the lone pair orbitals of the furan oxygen and the antibonding orbitals of adjacent C-C bonds (n -> σ) contributes to the stability of the furan ring. Similarly, charge transfer from the oxygen lone pairs to the π orbital of the carbonyl group (n -> π*) is a significant stabilizing interaction. researchgate.netrsc.org The analysis of natural charges on each atom provides insight into the molecule's polarity and electrostatic potential.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(ring) | π(C2-C3) | 25.8 |

| LP(2) O(carbonyl) | π(C=O) | 30.2 |

| π(C4-C5) | π*(C2-C3) | 18.5 |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential reaction pathways for chemical transformations involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most likely mechanism.

To understand the kinetics of a reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods are used to locate and characterize the geometry of the transition state for a given reaction of this compound. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. pku.edu.cn A lower activation barrier indicates a faster reaction. For instance, in a nucleophilic substitution reaction where the chlorine atom is replaced, computational models can determine the structure of the transition state and the energy required to reach it. These calculations can differentiate between possible mechanisms, such as a concerted (one-step) or a stepwise (multi-step) pathway. pku.edu.cn

Reactions are often carried out in a solvent, which can significantly influence the reaction's energetics and mechanism. nih.gov Computational models can account for solvent effects using various approaches, such as implicit continuum models (e.g., PCM) or explicit solvent models where individual solvent molecules are included in the calculation. nih.govmdpi.com These models can predict how the polarity of the solvent will stabilize or destabilize the reactants, products, and transition states. For reactions involving charged or highly polar species, solvent effects are particularly important. For example, a polar solvent would be expected to stabilize a charged intermediate, potentially lowering the activation energy and altering the reaction pathway compared to the gas phase. nih.gov

Intermolecular Interactions and Crystal Packing Studies

The solid-state architecture of organic molecules is dictated by a complex interplay of intermolecular forces. For this compound, the primary interactions expected to govern its crystal packing are hydrogen bonds, due to the carboxylic acid group, and halogen bonds, involving the chlorine atom. Other non-covalent interactions, such as π-π stacking, are also possible.

Hydrogen Bonding Networks

The carboxylic acid functional group is a powerful director of crystal packing due to its ability to act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). In the solid state, carboxylic acids most commonly form a cyclic dimer motif through a pair of O-H···O=C hydrogen bonds. This robust and highly directional interaction is a prevalent feature in the crystal structures of a vast number of carboxylic acids.

It is highly probable that this compound would exhibit this classic dimeric hydrogen bonding, which would create a fundamental building block for the extended crystal lattice. The expected hydrogen bond parameters for such an interaction, based on studies of similar compounds, are presented in Table 1.

Table 1: Predicted Hydrogen Bond Parameters for the Carboxylic Acid Dimer of this compound

| Interaction Type | Donor (D) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) |

| O-H···O=C | Carboxyl OH | Carbonyl O | ~170 - 180 | ~2.6 - 2.7 |

Note: These are generalized, expected values based on typical carboxylic acid dimer structures and not experimental data for this compound.

Beyond the primary dimer formation, the furan ring's oxygen atom could potentially act as a weak hydrogen bond acceptor, leading to more complex, three-dimensional networks. However, the strong preference for the carboxylic acid dimerization makes this a less likely primary interaction.

Halogen Bonding and Other Non-Covalent Interactions

The chlorine atom at the 4-position of the furan ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl > F).

In the case of this compound, the chlorine atom could form halogen bonds with various Lewis basic sites on neighboring molecules. The most likely halogen bond acceptor would be the carbonyl oxygen of the carboxylic acid group or potentially the furan ring oxygen. These interactions, often denoted as C-Cl···O, would play a significant role in organizing the hydrogen-bonded dimers into a stable three-dimensional crystal lattice.

The geometry of the halogen bond is typically linear, with the C-Cl···O angle approaching 180°. The existence and nature of these bonds would be in competition with other weak interactions, such as π-π stacking of the furan rings. Computational studies on furan and dihalogen molecules have shown that heterocyclic aromatic rings can participate in various weak interactions, including those involving their π-electron systems.

Table 2: Potential Non-Covalent Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

| Halogen Bond (C-Cl···O) | Chlorine atom | Carbonyl or Furan Oxygen | A directional interaction influencing the packing of hydrogen-bonded dimers. |

| π-π Stacking | Furan Ring | Furan Ring | Parallel or offset stacking of the aromatic rings, contributing to crystal stability. |

Note: This table represents theoretically possible interactions. The actual interactions would depend on the specific crystal packing adopted by the molecule, which has not been experimentally determined.

Emerging Research Directions and Methodological Advancements

Catalytic Approaches in the Synthesis and Transformation of 4-Chlorofuran-2-carboxylic Acid

Catalysis is at the forefront of modern organic synthesis, offering powerful tools to control reaction pathways, enhance efficiency, and minimize waste. For a molecule like this compound, catalytic methods are crucial for its selective synthesis and subsequent conversion into more complex, high-value derivatives.

The precise control of substituent placement (regioselectivity) and spatial arrangement (stereoselectivity) is a central challenge in the functionalization of aromatic rings like furan (B31954). Recent progress in catalysis for furan derivatives showcases the potential for sophisticated control over reactions involving the this compound scaffold.

Palladium-catalyzed cross-coupling reactions, for instance, have been elegantly employed to achieve regioselective arylation of furan rings. acs.org By carefully selecting ligands, bases, and reaction conditions, researchers can direct the reaction to specific positions on the furan core. acs.org For example, studies on N-(2-bromophenyl)-2-furancarboxamides have demonstrated that intramolecular direct arylation can be tuned to produce different regio- and stereoisomers by altering the base used, such as potassium carbonate versus lithium tert-butoxide. acs.org This level of control could be instrumental in transforming this compound, enabling the selective introduction of aryl groups at either the C3 or C5 position, leading to diverse molecular frameworks.

Cobalt-based metalloradical catalysis represents another powerful strategy for the regioselective synthesis of polysubstituted furans from simple precursors like alkynes and diazocarbonyls. nih.gov This method exhibits broad substrate scope and high functional group tolerance, consistently producing furan structures with complete regioselectivity under mild conditions. nih.gov Adapting such catalytic systems could provide novel synthetic routes to this compound itself or its derivatives, starting from appropriately substituted building blocks. The ability to construct the substituted furan ring with inherent control over substituent placement is a significant advancement over traditional multi-step synthetic sequences. nih.gov

| Catalyst System | Reaction Type | Key Advantage | Potential Application for this compound |

| Palladium(0)/Ligand | Intramolecular Arylation | Tunable regio- and stereoselectivity | Selective functionalization at C3 or C5 positions |

| Cobalt(II) Porphyrin | Metalloradical Cyclization | High regioselectivity, mild conditions | De novo synthesis of the substituted furan ring |

| Organocatalysts | Dearomative Cascades | Access to 3D structures from 2D aromatics | Synthesis of complex, non-aromatic derivatives |

This table summarizes emerging catalytic systems and their potential relevance to the synthesis and transformation of this compound based on research on related furan compounds.

Biocatalysis, the use of enzymes and whole organisms to perform chemical transformations, is a cornerstone of green chemistry, offering high selectivity under mild, aqueous conditions. sci-hub.senih.gov While specific biocatalytic routes for this compound are not yet established, the extensive research into the biosynthesis of the related 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (B1680220) (HMF) provides a valuable blueprint. sci-hub.semdpi.comacs.org

This well-studied pathway involves a cascade of enzymatic oxidations, utilizing enzymes such as alcohol oxidases, laccases, and HMF/furfural oxidoreductases. mdpi.comnih.gov For instance, researchers have developed bi-enzymatic cascade systems, such as coupling a bacterial laccase with a fungal alcohol oxidase, to efficiently convert HMF to FDCA with high yields. nih.gov Such enzymatic systems could be explored for the selective oxidation or reduction of functional groups on derivatives of this compound. An engineered enzyme could potentially perform a highly specific dehalogenation or hydroxylation, transformations that are often challenging to achieve with conventional chemical methods. The primary advantages of biocatalysis include the potential for fewer side products and the avoidance of harsh reagents and conditions. acs.org

Green Chemistry Principles in the Synthesis and Derivatization Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For furan-based chemicals, this involves using renewable feedstocks, minimizing waste, and employing safer solvents and reagents. A notable example in the broader field is the development of a scalable, solvent-free route to produce FDCA via the carboxylation of 2-furoic acid using carbon dioxide (CO2). rsc.org This process, which can be enhanced by using specific blends of alkali carbonate salts, avoids difficult oxidation steps and utilizes a readily available, non-toxic C1 source. rsc.org

Applying this philosophy to this compound could involve:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of benzofuran-2-carboxylic acids from halocoumarins, a transformation known as the Perkin rearrangement. nih.gov This technique could expedite the synthesis or derivatization of this compound.

Use of Safer Reagents: Research on the synthesis of furan-2,5-dicarbonyl chloride (FDCC) has demonstrated the use of tert-butyl hypochlorite (B82951) as an effective oxidizing agent. rsc.org This reagent can be inexpensively prepared from commercial bleach, offering a greener alternative to more hazardous traditional chlorinating agents. rsc.org

Novel Synthetic Strategies for Accessing Unexplored Derivatives

The development of novel synthetic strategies is essential for accessing derivatives of this compound with unique properties. Modern synthetic chemistry offers a variety of powerful tools for ring construction and functionalization that could be applied to this molecule. pharmaguideline.comresearchgate.net

One promising area is the use of cascade reactions, where multiple bond-forming events occur in a single operation. For example, divergent syntheses starting from 2-hydroxy-1,4-diones can lead to a variety of substituted furan derivatives through acid-catalyzed cyclization followed by conjugate addition or Friedel-Crafts-type reactions. researchgate.net Such strategies could be adapted to build the this compound core with other desired functionalities already in place.

Furthermore, electrophilic amide activation using specialized reagents like 2,2,2-trifluoroethyl(mesityl)iodonium triflate has been shown to convert amides derived from furan-2-carboxylic acid into esters under mild conditions. acs.org This approach could be used to create a library of ester derivatives from 4-chlorofuran-2-carboxamide, potentially unlocking new applications.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation

The unambiguous characterization of novel this compound derivatives and the elucidation of their reaction mechanisms rely on sophisticated analytical techniques. Modern methods provide unprecedented detail about molecular structure and reactivity.

For structural determination, a combination of techniques is typically employed. High-Resolution Mass Spectrometry (HRESIMS) provides exact molecular formulas. mdpi.com A suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments, including COSY and NOE, reveals the connectivity of atoms and their spatial proximity, which is crucial for determining the precise substitution pattern and stereochemistry. mdpi.com For chiral derivatives, Electronic Circular Dichroism (ECD) spectroscopy, coupled with theoretical calculations (TDDFT-ECD), has become a powerful tool for assigning absolute configurations. mdpi.com

To analyze trace amounts of furan derivatives, particularly in complex matrices, advanced hyphenated techniques are employed. Headspace-solid phase micro-extraction (HS-SPME) combined with gas chromatography-tandem mass spectrometry (GC-MS/MS) offers a highly sensitive and selective method for detecting and quantifying volatile furans and their derivatives. researchgate.net Such methods are critical for mechanistic studies, allowing for the identification of transient intermediates and byproducts, which helps in optimizing reaction conditions and understanding reaction pathways. researchgate.net

| Technique | Application | Information Gained |

| High-Resolution Mass Spectrometry (HRESIMS) | Structural Elucidation | Precise molecular formula |

| 2D NMR (COSY, NOESY) | Structural Elucidation | Atom connectivity, spatial relationships |

| Electronic Circular Dichroism (ECD) | Stereochemistry | Absolute configuration of chiral molecules |

| GC-MS/MS with HS-SPME | Trace Analysis & Mechanistic Studies | Identification and quantification of volatile compounds |

This table highlights advanced analytical techniques and their applications in the study of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling 4-Chlorofuran-2-carboxylic acid in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods to minimize inhalation risks .

- Storage : Store in tightly sealed containers in cool (<25°C), dry, and well-ventilated areas away from heat sources or sunlight. Avoid incompatible materials (e.g., strong oxidizers) .

- First Aid : For accidental ingestion, rinse the mouth with water (if conscious); do not induce vomiting. For inhalation exposure, move to fresh air and seek medical attention if respiratory distress persists .

- Note : Toxicological data are incomplete; treat as a potential acute toxin (Category 4 for oral, dermal, and inhalation hazards) .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer :

- Route 1 : Chlorination of furan-2-carboxylic acid derivatives using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions. Catalysts like DMF may accelerate the reaction .

- Route 2 : Condensation of halogenated benzaldehydes with aminopyridines, followed by cyclization and functional group modification. Palladium/copper catalysts in DMF or toluene are typical .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., chlorine at C4, carboxylic acid at C2). Compare with NIST reference data .

- FT-IR : Identify carbonyl (C=O) stretch ~1700 cm⁻¹ and C-Cl stretch ~750 cm⁻¹ .

- Chromatography :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/0.1% formic acid .

- Mass Spectrometry : High-resolution MS (ESI⁻ mode) to verify molecular ion [M-H]⁻ at m/z 160.974 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd(OAc)₂, CuI) for efficiency in cross-coupling steps. Optimize ligand-to-metal ratios .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for reaction kinetics. DMF enhances solubility of intermediates .

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions (e.g., decarboxylation). Monitor via TLC .

- Table 1 : Example Optimization Parameters

| Parameter | Test Range | Optimal Condition |

|---|---|---|

| Catalyst | Pd(OAc)₂, CuI, None | Pd(OAc)₂ (5 mol%) |

| Solvent | DMF, Toluene, THF | DMF |

| Temperature (°C) | 50, 70, 90 | 70 |

Q. What analytical challenges arise when quantifying this compound in complex matrices?

- Methodological Answer :

- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological/environmental samples .

- Detection Limits : Enhance sensitivity via derivatization (e.g., methyl ester formation for GC-MS analysis) .

- Solubility Issues : Prepare stock solutions in DMSO (5 mM) and dilute in PBS (pH 7.4) for bioassays. Vortex/sonicate to ensure homogeneity .

Q. How can computational chemistry predict the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 to model electrophilic aromatic substitution (C4 chlorination). Compare activation energies for different reaction pathways .

- pKa Prediction : Tools like ACD/Labs estimate the carboxylic acid pKa (~2.8), informing protonation states in aqueous media .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.